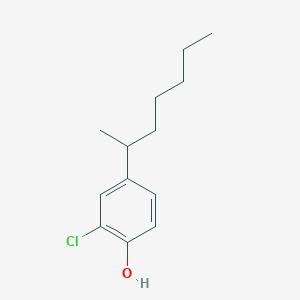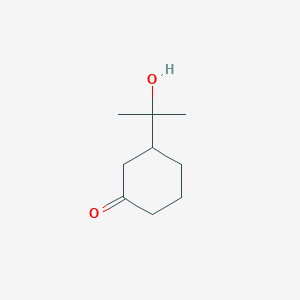
3-(2-Hydroxypropan-2-yl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxypropan-2-yl)cyclohexan-1-one is a chemical compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . This compound is characterized by a cyclohexanone ring substituted with a hydroxypropan-2-yl group, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropan-2-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with isopropanol under acidic or basic conditions . The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an intermediate, which then undergoes dehydration to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product .
化学反応の分析
Types of Reactions
3-(2-Hydroxypropan-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
科学的研究の応用
3-(2-Hydroxypropan-2-yl)cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 3-(2-Hydroxypropan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
2-(1-Cyclohexenyl)cyclohexanone: Similar structure but with a double bond in the cyclohexane ring.
2-(2-Hydroxypropan-2-yl)cyclohexan-1-ol: Similar structure but with an additional hydroxy group.
Uniqueness
3-(2-Hydroxypropan-2-yl)cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
13149-18-3 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
3-(2-hydroxypropan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-9(2,11)7-4-3-5-8(10)6-7/h7,11H,3-6H2,1-2H3 |
InChIキー |
WAWDJIBGSFACDZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CCCC(=O)C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)
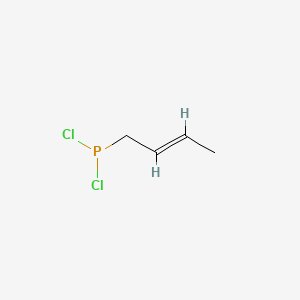
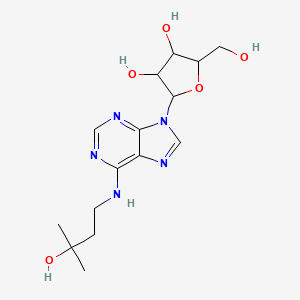
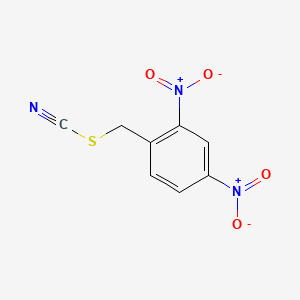

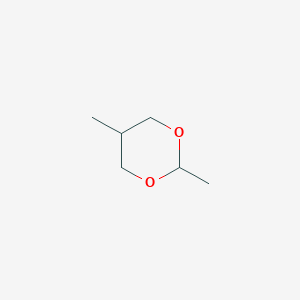
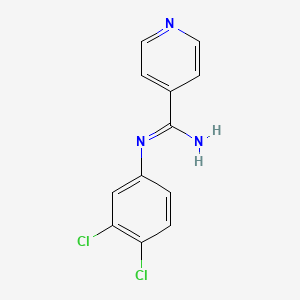
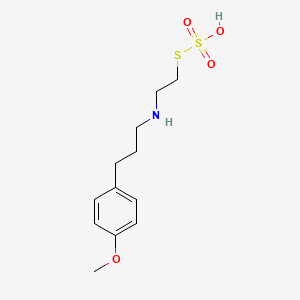
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
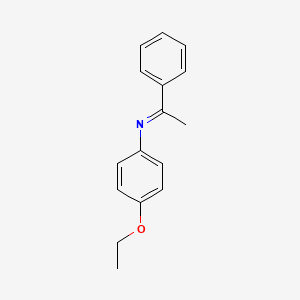
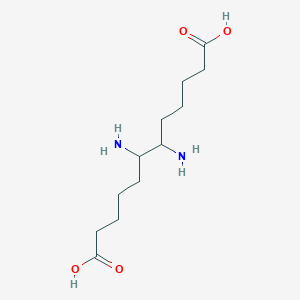
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)
